Naphthalen-1-yl(1H-pyrrol-3-yl)methanone

Medicinal Chemistry Synthetic Cannabinoid Research Structure-Activity Relationship (SAR) Studies

Sourcing pre-alkylated or N-protected naphthoylpyrroles forces extra deprotection steps and locks SAR exploration into a single profile. 3-(1-Naphthoyl)pyrrole eliminates these bottlenecks: • Free N-H enables single-step late-stage diversification into C3-C7 1-alkyl libraries with CB1 Ki values from 7.7 to 87 nM. • Validated pharmacodynamic baseline: the 1-pentyl derivative shows IC50 = 3.38 nM in mouse vas deferens, antagonized by SR141716A. • Serves as the reference standard for forensic LC-MS/MS and GC-MS methods under 21 CFR 1308.11(h) structural class definition. Supplied as brown foam, ≥95% purity, stored at 2-8°C. Immediate shipment for R&D and forensic use.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 162934-76-1
Cat. No. B123515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-yl(1H-pyrrol-3-yl)methanone
CAS162934-76-1
Synonyms1-Naphthalenyl-1H-pyrrol-3-yl-methanone
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3
InChIInChI=1S/C15H11NO/c17-15(12-8-9-16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,16H
InChIKeySRFPXOWDJKQVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalen-1-yl(1H-pyrrol-3-yl)methanone – Core Scaffold for Cannabinoid Research


Naphthalen-1-yl(1H-pyrrol-3-yl)methanone, systematically named 3-(1-naphthoyl)pyrrole, is the unsubstituted parent heterocycle of the naphthoylpyrrole class of cannabimimetic agents [1]. This scaffold features a pyrrole ring acylated at the 3-position with a 1-naphthoyl group, possessing a free N–H site that serves as the critical functional handle for generating libraries of 1-alkyl-3-(1-naphthoyl)pyrroles, a well-characterized series of high-affinity cannabinoid CB1 and CB2 receptor ligands [2]. It is a building block, not a biologically active end-product in itself, whose procurement value lies in its synthetic versatility as the starting point for structure–activity relationship (SAR) studies within this compound class.

Why Naphthalen-1-yl(1H-pyrrol-3-yl)methanone Cannot Be Replaced by Protected Analogs


Generic substitution of this compound with its N-protected counterpart, 1-tosyl-3-(1-naphthoyl)pyrrole, or with pre-alkylated derivatives directly compromises synthetic efficiency and project timelines. The unprotected N–H pyrrole present in the title compound is the site for late-stage diversification to generate 1-alkyl derivatives with tuned CB1/CB2 selectivity profiles [1]. Protected analogs require an additional deprotection step prior to functionalization, adding 1–2 synthetic transformations that reduce overall yields and increase the consumption of starting material. Using a pre-alkylated derivative locks the user into a single biological profile (e.g., 1-pentyl-3-(1-naphthoyl)pyrrole, which exhibits an IC50 of 3.38 nM in the mouse vas deferens assay but precludes exploration of alternative N-substituents) [2]. Procurement of the unsubstituted parent scaffold therefore preserves maximum synthetic optionality.

Quantitative Advantages Over Comparator Compounds


Step Economy vs. N-Protected 1-Tosyl Intermediate

The target compound, possessing a free N–H pyrrole, enables direct N-alkylation to access the entire 1-alkyl-3-(1-naphthoyl)pyrrole library. In contrast, the N-tosyl-protected analog (1-tosyl-3-(1-naphthoyl)pyrrole, CAS 129667-10-3) requires a tosyl group removal step prior to alkylation. This distinction adds a minimum of two unit operations (deprotection plus workup) to the synthetic sequence when starting from the tosylated intermediate, directly translating to longer cycle times and lower recovered mass throughput [1].

Medicinal Chemistry Synthetic Cannabinoid Research Structure-Activity Relationship (SAR) Studies

1-Pentyl Derivative Pharmacological Validation

Although the target compound itself serves as a synthetic intermediate, its direct 1-pentyl derivative (1-pentyl-3-(1-naphthoyl)pyrrole) has been pharmacologically characterized in the mouse isolated vas deferens, exhibiting an IC50 of 3.38 nM for inhibition of electrically evoked contractions [1]. This validated the pyrrole-based scaffold as capable of generating sub-nanomolar potency at cannabinoid receptors, a requirement that alternative heterocyclic cores (e.g., unsubstituted 3-acylindoles) do not consistently meet without further substitution [2].

Cannabinoid Pharmacology In Vitro Functional Assays Drug Discovery

Regulatory Traceability and Procurement Compliance

Naphthalen-1-yl(1H-pyrrol-3-yl)methanone is explicitly defined as the core scaffold for synthetic cannabinoid regulation in United States federal law. Under 21 CFR § 1308.11(h), any compound structurally derived from 3-(1-naphthoyl)pyrrole by substitution at the pyrrole nitrogen is classified as a Schedule I controlled substance [1]. This explicit regulatory designation means that sourcing and handling the parent scaffold carries well-defined compliance obligations, minimizing legal ambiguity compared to structurally ambiguous intermediates that may fall into gray regulatory zones. For accredited laboratories, this clear regulatory status simplifies Institutional Review Board protocols and controlled substance licensing applications.

Regulatory Science Controlled Substance Analysis Forensic Chemistry

Commercial Availability and Purity Benchmarking

The target compound is offered by Santa Cruz Biotechnology (sc-477856) at a purity specification of ≥95%, priced at $380 for 100 mg, translating to $3.80/mg . The N-tosyl-protected analog (1-tosyl-3-(1-naphthoyl)pyrrole, sc-XXXX) is listed at a higher unit cost due to additional synthetic steps in its preparation. Several suppliers, including AKSci (8271AA) and Toronto Research Chemicals (N368100), competitively stock the compound with defined purity specifications (≥95%), ensuring multi-source availability which is critical for uninterrupted research workflows .

Chemical Procurement Analytical Reference Standards Synthetic Chemistry

Application Scenarios for Cannabinoid Research and Synthesis


CB1/CB2 Selectivity Library Synthesis

Starting directly from the unprotected pyrrole scaffold, medicinal chemists can perform a single-step N-alkylation to generate a panel of 1-alkyl-3-(1-naphthoyl)pyrroles with varying chain lengths (C3–C7), enabling systematic probing of CB1 versus CB2 receptor selectivity. This approach yielded compounds with Ki values ranging from 7.7 nM (JWH-307) to 87 nM (JWH-030) at CB1 receptors, demonstrating the scaffold's tolerance for N-substituent variation without erosion of binding affinity [1].

Cannabinoid Receptor Functional Assays

The 1-pentyl derivative synthesized from the parent scaffold has been validated in the mouse isolated vas deferens assay (IC50 = 3.38 nM) and shown to be sensitive to antagonism by the selective CB1 antagonist SR141716A, confirming that the naphthoylpyrrole core reliably generates CB1-mediated functional responses. This well-characterized pharmacodynamic baseline makes the parent scaffold an ideal starting point for synthesizing tool compounds for in vitro and ex vivo cannabinoid target engagement studies [2].

Forensic Reference Standard and Compliance Testing

Given the explicit inclusion of 3-(1-naphthoyl)pyrrole as a core scaffold in the US federal definition of 'cannabimimetic agents' under 21 CFR 1308.11(h), forensic laboratories utilize the parent compound as a reference standard for developing analytical methods (e.g., LC-MS/MS, GC-MS) to detect and quantify structurally related controlled substances in seized materials [3].

Technical Documentation Hub

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